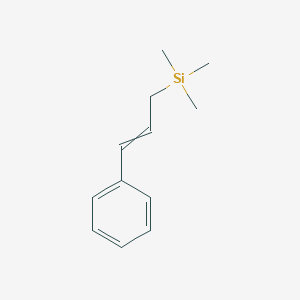

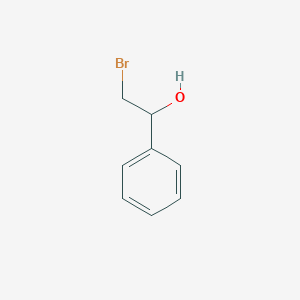

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

カタログ番号 B177500

CAS番号:

116611-55-3

分子量: 203.28 g/mol

InChIキー: GCBVZHIDLDHLOF-QMMMGPOBSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .科学的研究の応用

- Field : Organic Chemistry

- Application : Carbamates are synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .

- Results : This method has been used to prepare urea, carbamates, and thiocarbamates .

- Field : Organic Chemistry

- Application : Aryl isocyanates are synthesized from arylamines. A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .

- Method : The isocyanate can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

- Results : This method provides a mild and metal-free synthesis of aryl isocyanates from arylamines .

- Field : Organic Chemistry

- Application : Low-concentration CO2 is directly converted into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

- Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives .

- Results : The method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .

Carbamate Synthesis by Carbamoylation

Synthesis of Aryl Isocyanates from Arylamines

Direct Conversion of Low-Concentration CO2 into Carbamates

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

Synthesis of Substituted O-Aryl Carbamates

Preparation of Carbamate-Tethered Terpene Glycoconjugates

Synthesis of Primary Carbamates from Alcohols and Urea

- Field : Organic Chemistry

- Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols .

- Method : This simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates offers an economical and efficient route to many compounds of interest .

- Results : This method avoids the direct manipulation of sensitive reactants .

- Field : Organic Chemistry

- Application : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .

- Method : A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene .

- Results : This method provides carbamate-tethered terpene glycoconjugates .

- Field : Organic Chemistry

- Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .

- Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates in good to excellent yields .

- Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

- Field : Biochemistry

- Application : Carbamates can act as pseudo-irreversible inhibitors of enzymes .

- Method : The inhibitor binds to the enzyme for a longer period, but unlike irreversible inhibitors, they do not block the enzyme permanently .

- Results : There is no spontaneous restoration of enzyme activity .

Synthesis of N-Substituted Carbamoyl Chlorides

Preparation of Carbamate-Tethered Terpene Glycoconjugates

Synthesis of Primary Carbamates from Alcohols and Urea

Inhibition of Enzymes

将来の方向性

特性

IUPAC Name |

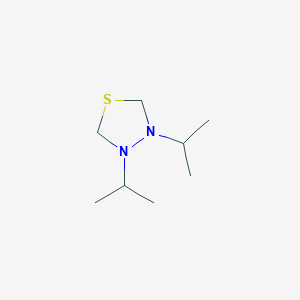

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

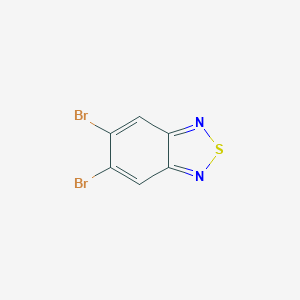

5,6-Dibromo-2,1,3-benzothiadiazole

18392-81-9

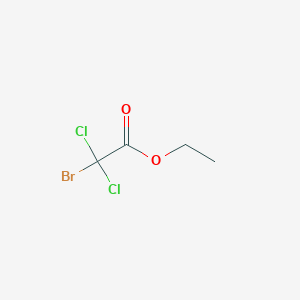

Ethyl 2-bromo-2,2-dichloroacetate

109926-11-6

1-(2-Nitrophenyl)propan-2-one

1969-72-8

2,2,2-Trifluoro-n-(2-methoxyphenyl)acetamide

14815-12-4

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)